molecular formula C21H16BrN3O3 B11585198 4-bromo-N-[2-(2-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

4-bromo-N-[2-(2-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B11585198
M. Wt: 438.3 g/mol
InChI Key: BSKMKTIBOYFZLB-UHFFFAOYSA-N
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Description

4-BROMO-N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyphenyl group, and a tetrahydroquinazolinone moiety. Its molecular formula is C20H15BrN2O3, and it has a molecular weight of 411.25 g/mol.

Preparation Methods

The synthesis of 4-BROMO-N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves several steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinazolinone Core: This step typically involves the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic conditions to form the tetrahydroquinazolinone core.

    Coupling with Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where the hydroxy group reacts with an appropriate leaving group on the tetrahydroquinazolinone core.

    Final Coupling with Benzamide: The final step involves the coupling of the intermediate product with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-BROMO-N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the tetrahydroquinazolinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-BROMO-N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity.

    Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events.

    Modulation of Gene Expression: It can influence the expression of specific genes by interacting with transcription factors or other regulatory proteins.

The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

4-BROMO-N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE can be compared with other similar compounds, such as:

    4-Bromo-N-(2-hydroxyphenyl)benzamide: This compound lacks the tetrahydroquinazolinone moiety and has different chemical properties and biological activities.

    2-Bromo-N-(4-hydroxyphenyl)benzamide: This compound has a different substitution pattern on the benzamide moiety, leading to different reactivity and applications.

    N-(2-Hydroxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxamide: This compound has a carboxamide group instead of a benzamide group, resulting in different chemical and biological properties.

The uniqueness of 4-BROMO-N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H16BrN3O3

Molecular Weight

438.3 g/mol

IUPAC Name

4-bromo-N-[2-(2-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C21H16BrN3O3/c22-14-11-9-13(10-12-14)20(27)24-25-19(16-6-2-4-8-18(16)26)23-17-7-3-1-5-15(17)21(25)28/h1-12,19,23,26H,(H,24,27)

InChI Key

BSKMKTIBOYFZLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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